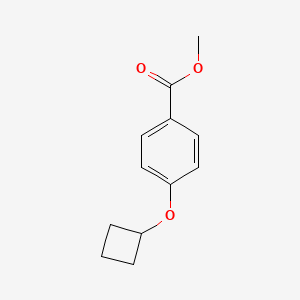

4-Cyclobutoxy-benzoic acid methyl ester

Description

Significance of Benzoic Acid Ester Derivatives in Contemporary Organic and Materials Chemistry

Benzoic acid and its derivatives are foundational molecules in organic chemistry and materials science. wikipedia.orgymerdigital.com They are naturally present in many plants, serving as intermediates in the biosynthesis of numerous secondary metabolites. nih.gov Industrially, they are precursors for a vast array of other organic substances. wikipedia.org

The esters of benzoic acid, known as benzoates, are particularly significant. organic-chemistry.org Their applications are diverse and impactful:

Preservatives: Benzoic acid and its salts are widely used as antimicrobial agents and preservatives in food, beverages, and cosmetic products, where they inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgnih.govijcrt.org

Organic Synthesis: In the laboratory and in industry, the benzoate (B1203000) group serves as a useful protecting group for alcohols. organic-chemistry.org Furthermore, benzoic acid esters are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.comgoogle.com

Materials Science: The rigid core of the benzene (B151609) ring combined with various functional groups makes benzoic acid derivatives excellent building blocks for liquid crystals, polymers, and other advanced materials. tandfonline.com The specific substituents on the aromatic ring can be tuned to achieve desired physical properties like mesophase behavior. tandfonline.com

The versatility of the benzoic acid framework, allowing for reactions at either the aromatic ring or the carboxyl group, makes it a prime scaffold for developing new functional molecules. wikipedia.org

Academic Research Landscape of Alkoxy-Substituted Benzoic Acid Methyl Esters

The introduction of an alkoxy group (-OR) onto the benzene ring of a benzoic acid methyl ester significantly influences its chemical and physical properties. Research into these compounds is active, with a particular focus on their potential in materials science and as intermediates in complex syntheses.

One of the most prominent areas of research for alkoxy-substituted benzoic acid esters is in the field of liquid crystals. tandfonline.com The length and nature of the alkoxy chain play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. For instance, studies on series of methyl 4-alkoxybenzoates have shown that systematic changes in the alkoxy chain, such as increasing the number of carbon atoms or introducing fluorination, can predictably alter the thermal stability and mesogenic behavior of the resulting materials. tandfonline.com This makes them valuable for developing new display technologies and other optoelectronic devices.

In the realm of synthetic chemistry, alkoxy-substituted benzoic acids are important substrates for C-H activation reactions. mdpi.comresearchgate.net These advanced catalytic methods allow for the direct functionalization of the aromatic ring, providing efficient pathways to complex heterocyclic structures. The position and electronic nature of the alkoxy group can direct the regioselectivity of these reactions, although sometimes with poor selectivity, which is itself a subject of intensive study to better understand the underlying mechanisms involving steric and coordination effects. mdpi.com

Scope and Objectives of Focused Academic Inquiry on 4-Cyclobutoxy-benzoic acid methyl ester

Given the limited direct research on this compound, a focused academic inquiry would be highly valuable. The primary objective of such research would be to synthesize the compound and thoroughly characterize its physicochemical and spectroscopic properties. A likely synthetic route would involve the esterification of 4-Cyclobutoxy-benzoic acid, which itself could be prepared from p-Hydroxybenzoic acid and a suitable cyclobutyl halide. This follows standard procedures for the synthesis of other 4-alkoxybenzoic acids.

A key area of investigation would be its potential as a mesogen. The bulky, non-linear cyclobutoxy group is an interesting structural feature compared to the more commonly studied linear alkoxy chains. Research would aim to determine if this compound exhibits liquid crystalline properties and, if so, to characterize its phase behavior and transition temperatures. This could provide new insights into the structure-property relationships of liquid crystals.

Further research objectives would include:

Spectroscopic and Physicochemical Characterization: Detailed analysis using NMR, IR, and mass spectrometry to confirm its structure, alongside measurements of its melting point and other physical constants.

Comparative Studies: Comparing its properties to closely related linear alkoxy derivatives, such as methyl 4-butoxybenzoate, to understand the influence of the cyclic alkyl group.

Reactivity Studies: Investigating its reactivity in C-H activation or other coupling reactions to assess its utility as a building block for more complex molecules.

Such a focused inquiry would fill a gap in the literature and could potentially uncover novel properties and applications for this unique benzoic acid derivative.

Data Tables

Table 1: Properties of Related Benzoic Acid Esters

This table presents data for compounds structurally related to this compound to provide a comparative context.

| Property | Methyl Benzoate wikipedia.org | Methyl 4-Aminobenzoate nist.gov | Methyl 4-Methylbenzoate prepchem.com | Methyl 4-Butoxybenzoate nih.gov |

| Chemical Formula | C₈H₈O₂ | C₈H₉NO₂ | C₉H₁₀O₂ | C₁₂H₁₆O₃ |

| Molar Mass | 136.15 g/mol | 151.16 g/mol | 150.17 g/mol | 208.25 g/mol |

| Appearance | Colorless liquid | White crystalline solid | Colorless liquid/solid | - |

| Melting Point | -12.5 °C | 110-112 °C | 32 °C | - |

| Boiling Point | 199.6 °C | - | 217 °C | - |

| CAS Number | 93-58-3 | 619-45-4 | 99-75-2 | 4906-25-6 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclobutyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)9-5-7-11(8-6-9)15-10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWRYQAKTOPCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 Cyclobutoxy Benzoic Acid Methyl Ester

Established Reaction Pathways for the Esterification and Etherification of Benzoic Acid Derivatives

The synthesis of 4-Cyclobutoxy-benzoic acid methyl ester can be approached by forming the ester and ether linkages in either order. However, the methodologies for each transformation are well-established for benzoic acid derivatives.

Acid-Catalyzed Esterification Mechanisms in Methyl Benzoate (B1203000) Synthesis

The conversion of a carboxylic acid to an ester, known as esterification, is a cornerstone of organic synthesis. For the preparation of methyl benzoate and its derivatives, the Fischer-Speier esterification is the most common and direct method. blogspot.comresearchgate.net This reaction involves treating the corresponding benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). tcu.edumasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. tcu.eduorganic-chemistry.org This is typically accomplished by using an excess of the alcohol (methanol) or by removing water as it is formed. organic-chemistry.orgpbworks.com

A deeper mechanistic insight reveals the potential involvement of a highly reactive acylium ion intermediate. According to density functional theory (DFT) calculations and electrospray ionization-mass spectrometry (ESI-MS) data, the acid-catalyzed esterification can proceed through a two-step mechanism where the rate-controlling step is the initial protonation of the carboxylic acid's hydroxyl-oxygen. rsc.orgresearchgate.net This protonation event requires an activation energy of 4–10 kcal/mol and leads to the generation of a highly active acylium ion. rsc.orgresearchgate.net This electrophilic intermediate then reacts spontaneously with alcohol molecules to form the ester. The acylium ion is considered a key intermediate shared by both esterification and its reverse reaction, hydrolysis. rsc.org

The efficiency and yield of esterification are significantly influenced by both steric and electronic factors associated with the carboxylic acid and alcohol reactants.

Steric Effects: The rate of esterification generally decreases as steric hindrance increases around the carboxylic acid's carbonyl group or the alcohol's hydroxyl group. teachthemechanism.com For instance, carboxylic acids with bulky substituents in the ortho position (e.g., 2,4,6-trialkylbenzoic acid) react much slower than unsubstituted benzoic acid. rsc.org Similarly, tertiary alcohols react much slower than primary or secondary alcohols due to steric crowding that impedes the nucleophilic attack on the protonated carbonyl group. rug.nl This principle is critical in synthetic planning, favoring less hindered reactants to maximize reaction rates and yields.

The following table summarizes the general influence of these effects on esterification yields.

| Factor | Effect on Reactant | Influence on Esterification Yield | Rationale |

| Steric Hindrance | Increased bulk near the COOH group (e.g., ortho-substituents) | Decreases Yield | Hinders the approach of the alcohol nucleophile to the carbonyl carbon. teachthemechanism.comrug.nl |

| Increased bulk on the alcohol (tertiary > secondary > primary) | Decreases Yield | Hinders the nucleophilic attack on the carbonyl carbon. rug.nl | |

| Electronic Effects | Electron-Withdrawing Groups (EWGs) on the aromatic ring | Can have a complex effect, but generally makes the carbonyl carbon more electrophilic. | The overall rate depends on both the nucleophilic attack and the stability of intermediates. acs.org |

| Electron-Donating Groups (EDGs) on the aromatic ring | Can decrease the electrophilicity of the carbonyl carbon. | Reduces the reactivity of the carbonyl group towards nucleophilic attack. |

Etherification Strategies for Cyclobutoxy Moiety Introduction

The introduction of the cyclobutoxy group onto the aromatic ring is the second critical transformation. This is typically achieved by forming an ether linkage with a phenol (B47542) derivative, such as methyl 4-hydroxybenzoate (B8730719). The two primary strategies for this C-O bond formation are nucleophilic substitution and palladium-catalyzed cross-coupling.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. libretexts.orgmasterorganicchemistry.com This reaction follows an Sₙ2 mechanism, where an alkoxide (or in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com

To synthesize the cyclobutoxy moiety, methyl 4-hydroxybenzoate would first be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. libretexts.org This powerful nucleophile would then be reacted with a cyclobutyl halide, such as cyclobutyl bromide. The phenoxide ion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the desired aryl-alkyl ether bond.

Reaction Scheme:

Deprotonation: Methyl 4-hydroxybenzoate + NaH → Sodium methyl 4-oxybenzoate + H₂

Sₙ2 Attack: Sodium methyl 4-oxybenzoate + Cyclobutyl bromide → this compound + NaBr

For this Sₙ2 reaction to be efficient, the alkyl halide should be primary or secondary and unhindered. teachthemechanism.compearson.com Cyclobutyl bromide, being a secondary halide, is a suitable substrate, although some competing elimination (E2) reaction might occur, especially if a sterically hindered base is used. Careful selection of reaction conditions is necessary to maximize the yield of the substitution product. libretexts.org

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds, often under milder conditions and with broader substrate scope than traditional methods. mit.edu The Buchwald-Hartwig amination has been extended to C-O coupling, enabling the synthesis of aryl ethers.

This approach could be applied to the synthesis of this compound in two main ways:

Coupling of methyl 4-halobenzoate (e.g., the bromo or iodo derivative) with cyclobutanol (B46151).

Coupling of methyl 4-hydroxybenzoate with a cyclobutyl halide.

The more common variant involves reacting an aryl halide with an alcohol. nih.gov In this scenario, methyl 4-bromobenzoate (B14158574) would be coupled with cyclobutanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., a biaryl phosphine like BrettPhos), and a base. mit.edu

The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the alcohol by the base to form an alkoxide. This alkoxide then coordinates to the palladium center, and the final ether product is formed via reductive elimination, regenerating the Pd(0) catalyst. nih.gov A significant challenge in coupling secondary alcohols like cyclobutanol is the potential for a competing side reaction: β-hydride elimination from the palladium alkoxide intermediate, which would lead to the reduction of the aryl halide and formation of cyclobutanone. nih.gov The development of bulky, electron-rich ligands has been crucial in promoting the desired C-O reductive elimination over β-hydride elimination. nih.govresearchgate.net

The following table outlines the components for a hypothetical palladium-catalyzed synthesis.

| Component | Example | Role in Reaction |

| Aryl Halide | Methyl 4-bromobenzoate | Electrophilic partner |

| Alcohol | Cyclobutanol | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃ or a Pd(II) precatalyst | Source of active Pd(0) catalyst |

| Ligand | BrettPhos, RuPhos, or other biaryl phosphines | Stabilizes the Pd center and promotes reductive elimination. mit.edunih.gov |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Deprotonates the alcohol to form the active nucleophile. |

| Solvent | Toluene or THF | Provides the reaction medium. |

Development of Novel and Optimized Synthetic Protocols

The synthesis of this compound is approached through various methodologies aimed at improving efficiency, selectivity, and sustainability. Research has explored different strategies, from achieving specific chemical and positional selectivity to employing advanced process technologies like solid-phase catalysis and flow chemistry.

Chemo- and Regioselective Synthesis of the Compound

The chemo- and regioselective synthesis of this compound is critical to ensure the correct placement of the functional groups on the benzene (B151609) ring and to avoid unwanted side reactions. The primary strategy involves a two-step process that leverages readily available starting materials with predefined regiochemistry.

A common and effective route begins with methyl 4-hydroxybenzoate. The hydroxyl group at the para-position (position 4) directs the subsequent etherification reaction exclusively to this site, thus ensuring the desired regioselectivity. The synthesis proceeds via a Williamson ether synthesis, where the phenoxide, formed by deprotonating methyl 4-hydroxybenzoate with a suitable base (e.g., potassium carbonate), acts as a nucleophile. This nucleophile then attacks a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl tosylate, displacing the leaving group and forming the cyclobutoxy ether linkage. This method is highly chemoselective as the reaction conditions are typically mild enough to avoid the hydrolysis of the methyl ester group.

Alternatively, the synthesis can start from 4-hydroxybenzoic acid. The ether linkage is formed first, in a similar Williamson synthesis, to produce 4-cyclobutoxybenzoic acid. Subsequently, the carboxylic acid group is esterified with methanol under acidic conditions (Fischer esterification) to yield the final product. This pathway also guarantees the 4-position regiochemistry. The selection between these routes may depend on the availability and cost of the starting materials.

Solid-Phase Catalysis for Enhanced Efficiency and Sustainability

To improve the efficiency and environmental footprint of esterification reactions, solid-acid catalysts have been developed as a recyclable and potent alternative to traditional liquid acids like sulfuric acid. mdpi.com Research into the synthesis of methyl benzoate compounds has demonstrated the high activity of carrier-free, iron-supported zirconium/titanium solid acid catalysts. mdpi.com

These heterogeneous catalysts can be readily applied to the synthesis of this compound from 4-cyclobutoxybenzoic acid and methanol. The solid nature of the catalyst simplifies the post-reaction work-up, as it can be removed by simple filtration, eliminating the need for neutralization and washing steps. mdpi.com This not only reduces waste but also allows the catalyst to be recycled and reused, maintaining high catalytic efficiency over multiple cycles. mdpi.com Studies have shown that the composition of the catalyst is crucial; a molar ratio of 2:1:1 for iron/zirconium/titanium was found to provide optimal catalytic effects for the synthesis of various methyl benzoate compounds. mdpi.com The use of such solid acids represents a significant step towards more sustainable chemical manufacturing processes. mdpi.com

| Catalyst ID | Fe:Zr:Ti Molar Ratio | Catalytic Effect | Key Feature |

|---|---|---|---|

| ZFT04 | 2:1:1 | Optimal | Highest ferric ratio with Zr, demonstrating primary catalytic effect of Zr. |

| FT06 | - | Sub-optimal | Comparison catalyst to show the effect of Zr. |

| ZF07 | - | Sub-optimal | Comparison catalyst to show the effect of Ti. |

| ZT08 | - | Sub-optimal | Lower or higher Ti additions can inhibit catalytic effects. |

Multicomponent Reaction Approaches for Related Benzoic Acid Esters

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.netresearchgate.net These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles are widely applied to derivatives of benzoic acid. nih.gov

For instance, MCRs are used to synthesize complex heterocyclic structures like isoindolinones starting from benzoic acid derivatives, an amine, and a third component that provides a carbon atom. nih.gov The Passerini and Ugi reactions are classic examples of MCRs that utilize a carboxylic acid as a key component. researchgate.net The development of an MCR for this compound would likely involve reacting 4-cyclobutoxybenzoic acid, methanol, and a coupling agent in a one-pot procedure. Such an approach could offer significant advantages over traditional multi-step syntheses by reducing reaction time, energy consumption, and waste generation.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. nih.gov

The synthesis of this compound is well-suited for adaptation to a continuous flow process. For the esterification of 4-cyclobutoxybenzoic acid, a heated reactor column could be packed with a solid-acid catalyst. mdpi.com The reactants (a solution of the acid in methanol) would be continuously passed through the column, with the product emerging at the outlet. This setup allows for precise temperature control to maximize reaction rate while minimizing side reactions. Similarly, the Williamson ether synthesis step could be performed in a flow reactor, allowing for rapid and safe heating, potentially reducing reaction times from hours to minutes. nih.gov The use of flow chemistry can lead to higher yields, improved purity, and a more efficient and safer manufacturing process. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetic and thermodynamic parameters of a reaction is fundamental to optimizing reaction conditions, maximizing yield, and ensuring process safety. For the synthesis of this compound, such studies would focus on the esterification of 4-cyclobutoxybenzoic acid with methanol.

Thermodynamic studies investigate the energy changes and equilibrium position of the reaction. researchgate.net Key parameters include the Gibbs free energy change (ΔG), which indicates the spontaneity of the reaction; the enthalpy change (ΔH), which measures the heat absorbed or released; and the entropy change (ΔS), which describes the change in disorder. For the esterification reaction, ΔG would typically be slightly negative, indicating a spontaneous but reversible process.

Determination of Rate Constants and Activation Energies

Kinetic studies focus on the rate of the reaction and the factors that influence it. muni.cz The determination of rate constants (k) and activation energy (Ea) is crucial for process design. The rate constant quantifies the speed of a reaction at a given temperature, while the activation energy represents the minimum energy barrier that must be overcome for the reaction to occur.

To determine these parameters for the synthesis of this compound, a series of experiments would be conducted. The concentration of the reactant (4-cyclobutoxybenzoic acid) or product would be monitored over time at several different temperatures. By plotting the concentration data, the rate of reaction at each temperature can be determined.

The activation energy is then typically calculated using the Arrhenius equation, which relates the rate constant to temperature. By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), a straight line is obtained. The slope of this line is equal to -Ea/R, where R is the ideal gas constant, allowing for the calculation of the activation energy. While specific experimental values for this compound are not widely published, the methodology is a standard practice in chemical kinetics. muni.cz

| Temperature (K) | Rate Constant, k (L mol⁻¹ s⁻¹) | Natural Log of Rate Constant (ln k) | Inverse Temperature, 1/T (K⁻¹) |

|---|---|---|---|

| 323 | 0.0002 | -8.517 | 0.00310 |

| 333 | 0.0005 | -7.601 | 0.00300 |

| 343 | 0.0012 | -6.725 | 0.00292 |

| 353 | 0.0027 | -5.915 | 0.00283 |

Equilibrium Analysis of Esterification and Hydrolysis Processes

The esterification of 4-cyclobutoxybenzoic acid with methanol to form this compound, and the reverse reaction, its hydrolysis, are classic examples of reversible reactions governed by the principles of chemical equilibrium. The position of this equilibrium is critical in synthetic chemistry, determining the maximum achievable yield of the desired product under a given set of conditions. A thorough analysis of this equilibrium involves understanding the thermodynamic parameters that dictate the spontaneity and extent of the reaction.

The fundamental reaction can be represented as follows:

Esterification: 4-Cyclobutoxybenzoic Acid + Methanol ⇌ this compound + Water

Hydrolysis: this compound + Water ⇌ 4-Cyclobutoxybenzoic Acid + Methanol

The equilibrium constant (Keq) for this reaction provides a quantitative measure of the relative concentrations of reactants and products at equilibrium. For the esterification reaction, the equilibrium constant is expressed as:

Keq = [this compound][Water] / [4-Cyclobutoxybenzoic Acid][Methanol]

A Keq value greater than 1 indicates that the formation of the ester is favored at equilibrium, while a value less than 1 suggests that the equilibrium lies towards the reactants (carboxylic acid and alcohol). The Fischer esterification, a common method for synthesizing esters, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product side, an excess of one reactant, typically the alcohol, is used, or water is removed as it is formed. masterorganicchemistry.com For instance, studies on the esterification of acetic acid with ethanol (B145695) have shown that using a 10-fold excess of alcohol can increase the ester yield to 97% at equilibrium. masterorganicchemistry.com

The hydrolysis of esters can be catalyzed by either acid or base. researchgate.net Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification and is also an equilibrium-controlled process. researchgate.net In contrast, base-catalyzed hydrolysis, often termed saponification, is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. researchgate.netepa.gov

Research on the alkaline hydrolysis of various substituted methyl benzoates provides a basis for understanding the reactivity of these esters. The rate of hydrolysis is influenced by both steric and electronic factors. For instance, studies on methyl, hydroxy, and methoxy (B1213986) substituted benzoates have shown that the position of the substituent (ortho, meta, or para) has a profound effect on the reaction kinetics. zenodo.org

The following table presents kinetic data for the alkaline hydrolysis of various substituted phenyl benzoates, illustrating the impact of substituents on the reaction rate. While this data represents kinetic parameters rather than equilibrium constants, it provides a comparative understanding of substituent effects.

| Substituent (X) | k in Water (dm³/mol·s) | k in 0.5 M Bu₄NBr (dm³/mol·s) | k in 2.25 M Bu₄NBr (dm³/mol·s) |

|---|---|---|---|

| 4-NO₂ | 10.8 | - | - |

| 3-CH₃ | 0.163 | 0.292 | 0.0435 |

| 4-OCH₃ | 0.0706 | 0.292 | 0.0127 |

| 2-I | 0.111 | 0.235, 0.250 | 0.0659 |

| 2-OCH₃ | 0.0376 | 0.250 | 0.0114 |

| 2-NH₂ | 0.00952 | - | - |

Data adapted from a study on the kinetic analysis of benzoate hydrolysis. The original source should be consulted for detailed experimental conditions. researchgate.net

Furthermore, the stability of esters towards hydrolysis is a key factor. A comparative study on the hydrolytic stability of various benzoate esters revealed the influence of the alkyl group and substituents on the aromatic ring.

| Ester | t₁/₂ (min) |

|---|---|

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| Propyl benzoate | 19 |

| Butyl benzoate | 21 |

| Phenyl benzoate | 11 |

| Ethyl p-bromobenzoate | 12 |

| Ethyl m-bromobenzoate | 25 |

| Ethyl o-bromobenzoate | 15 |

This data illustrates the relative stability of different esters under basic hydrolysis conditions. nih.gov

For this compound, the electron-donating nature of the para-cyclobutoxy group would be expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted methyl benzoate, potentially shifting the equilibrium slightly towards the starting materials in the hydrolysis reaction. However, steric factors related to the cyclobutoxy group are not anticipated to play a major role due to its distance from the reaction center.

The thermodynamic parameters of the esterification and hydrolysis reactions, namely the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, provide a more complete picture of the equilibrium. The esterification of carboxylic acids with alcohols is generally a slightly exothermic or thermoneutral reaction. The change in entropy is typically small as the number of molecules remains the same on both sides of the reaction. Consequently, the Gibbs free energy change is often close to zero, leading to an equilibrium constant near unity. This necessitates the use of strategies like excess reactant or product removal to achieve high yields of the ester. masterorganicchemistry.com A study on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, for example, found the reaction to be exothermic. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Cyclobutoxy Benzoic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for the detailed determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution one-dimensional NMR spectra, specifically ¹H and ¹³C NMR, offer a fundamental picture of the molecular skeleton of 4-Cyclobutoxy-benzoic acid methyl ester.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the cyclobutoxy ring. The aromatic protons are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy protons would present as a sharp singlet, while the protons of the cyclobutoxy group would exhibit more complex multiplets due to their various chemical environments and spin-spin coupling interactions.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The carbonyl carbon of the ester group is predicted to resonate at the lowest field, a characteristic feature of such functional groups. researchgate.net The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electron-donating cyclobutoxy group and the electron-withdrawing methyl ester group. The carbons of the cyclobutoxy ring and the methoxy group will be observed in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Ar-H (ortho to -COOCH₃) |

| ~6.90 | d | 2H | Ar-H (ortho to -O-cyclobutyl) |

| ~4.65 | p | 1H | O-CH (cyclobutyl) |

| ~3.88 | s | 3H | -OCH₃ |

| ~2.40 | m | 2H | -CH₂- (cyclobutyl) |

| ~2.15 | m | 2H | -CH₂- (cyclobutyl) |

| ~1.80 | m | 1H | -CH₂- (cyclobutyl, central) |

| ~1.65 | m | 1H | -CH₂- (cyclobutyl, central) |

d = doublet, p = pentet, s = singlet, m = multiplet

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (ester) |

| ~162.0 | Ar-C (para to -COOCH₃) |

| ~131.5 | Ar-CH (ortho to -COOCH₃) |

| ~122.0 | Ar-C (ipso to -COOCH₃) |

| ~114.0 | Ar-CH (ortho to -O-cyclobutyl) |

| ~75.0 | O-CH (cyclobutyl) |

| ~51.5 | -OCH₃ |

| ~30.5 | -CH₂- (cyclobutyl) |

| ~13.0 | -CH₂- (cyclobutyl, central) |

Two-dimensional NMR techniques are employed to further confirm the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, COSY correlations are expected between the protons within the cyclobutyl ring system, confirming their vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, for instance, linking the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms, which is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this molecule include the correlation between the methoxy protons and the ester carbonyl carbon, and correlations from the protons of the cyclobutoxy ring to the aromatic carbon to which the ether linkage is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. For example, it could show correlations between the methoxy protons and the aromatic protons on the adjacent carbons, as well as between the cyclobutoxy protons and the nearby aromatic protons, thus confirming the conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry is utilized to determine the exact molecular weight of a compound with high precision. For this compound (C12H14O3), the calculated exact mass is 206.0943 Da. An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ that corresponds to this value, confirming the elemental composition of the molecule.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized this compound and for distinguishing it from any potential isomers. The mass spectrum obtained from the GC-MS analysis would also reveal the fragmentation pattern of the molecule under electron ionization. A plausible fragmentation pattern would involve the initial loss of the methoxy group (-OCH₃) to give a fragment at m/z 175, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z 147. Another likely fragmentation pathway is the cleavage of the cyclobutoxy group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and the ether linkage are anticipated to appear in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and methoxy groups are expected in the 2950-2850 cm⁻¹ region. vinatiorganics.com The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

A table of expected FT-IR peaks would be presented as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (Cyclobutyl and Methyl) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250, ~1100 | C-O stretch | Ester and Ether |

The analysis would involve the precise assignment of each peak in the experimental spectrum to a specific molecular vibration, confirming the presence of the cyclobutoxy, benzoate (B1203000), and methyl ester moieties.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the carbon skeleton and the aromatic ring structure.

Key expected Raman shifts would be tabulated:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1000 | Ring breathing | Phenyl ring |

| ~800 | C-H bend | Para-substituted benzene |

The discussion would focus on the complementary nature of the Raman data to the FT-IR spectrum, highlighting the symmetric vibrations of the aromatic ring and the cyclobutyl group.

Electronic Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene ring.

A data table summarizing the absorption maxima would be included:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| (e.g., Ethanol) | (e.g., ~250) | (Value) | π → π* |

The analysis would discuss the position and intensity of the absorption bands, relating them to the electronic structure of the molecule and the influence of the cyclobutoxy and methyl ester substituents on the benzene chromophore.

Fluorescence Spectroscopy and Charge Transfer Dynamics

Fluorescence spectroscopy can reveal information about the excited state properties of a molecule. If this compound is fluorescent, its emission spectrum would be recorded.

A table summarizing the fluorescence data would be presented:

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| (e.g., Cyclohexane) | (Value) | (Value) | (Value) |

The discussion would analyze the Stokes shift, quantum yield, and solvent effects on the fluorescence spectrum to understand the nature of the excited state and the potential for intramolecular charge transfer (ICT) from the cyclobutoxy group to the benzoate moiety.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, SC-XRD analysis would provide detailed structural parameters.

A comprehensive table of crystallographic data would be generated:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄O₃ |

| Formula Weight | 206.24 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z | (Value) |

| Density (calculated) (g/cm³) | (Value) |

The analysis would detail the bond lengths, bond angles, and torsion angles within the molecule. It would also describe the conformation of the cyclobutoxy ring and its orientation relative to the planar benzoate group. Furthermore, the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that dictate the crystal packing would be thoroughly discussed.

Crystal Packing and Intermolecular Interactions of this compound

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its crystal packing, such as unit cell dimensions, space group, and specific intermolecular interactions like hydrogen bonding and π-π stacking, are not publicly available at this time.

The analysis of a crystal structure provides invaluable insights into the solid-state arrangement of molecules, which is governed by various non-covalent interactions. For a molecule like this compound, one would anticipate a packing arrangement influenced by a combination of forces.

Hypothetical Intermolecular Interactions:

While specific data is absent, the molecular structure of this compound suggests the potential for certain types of intermolecular interactions that would likely dictate its crystal packing. These would include:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors (like -OH or -NH groups), weak C-H···O hydrogen bonds could be present. The oxygen atoms of the ester group and the cyclobutoxy ether linkage could act as hydrogen bond acceptors, interacting with hydrogen atoms from the aromatic ring or the cyclobutyl and methyl groups of neighboring molecules.

π-π Stacking: The presence of the benzene ring allows for the possibility of π-π stacking interactions. In the solid state, aromatic rings of adjacent molecules often arrange in either a face-to-face or an offset (parallel-displaced) fashion to maximize attractive electrostatic interactions. The specific geometry of this stacking would be a key feature of the crystal structure.

Data Tables:

Without experimental crystallographic data, it is not possible to generate tables of bond lengths, bond angles, or specific intermolecular contact distances for this compound. The generation of such tables would require a successful single-crystal X-ray diffraction experiment and subsequent structure refinement.

Future research involving the synthesis of high-quality single crystals of this compound and their analysis by X-ray diffraction would be necessary to provide the detailed structural information required for a complete characterization of its solid-state architecture.

Computational Chemistry and Theoretical Investigations of 4 Cyclobutoxy Benzoic Acid Methyl Ester

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, spectroscopic properties, and reactivity of molecules like 4-Cyclobutoxy-benzoic acid methyl ester.

Geometry optimization is a computational process aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis of this molecule focuses on the rotational freedom around several key single bonds: the C-O bond linking the cyclobutoxy group to the benzene (B151609) ring, the C-C bond between the benzene ring and the carboxyl group, and the C-O bond within the methyl ester group. The puckering of the cyclobutane (B1203170) ring also presents multiple conformational possibilities. DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy conformer, which represents the most populated structure at equilibrium. While specific, detailed conformational analysis studies for this exact molecule are not widely published, general principles suggest that the planar arrangement of the benzoate (B1203000) group is energetically favorable due to conjugation, while the cyclobutoxy group's orientation is governed by minimizing steric hindrance with the aromatic ring and the ester moiety.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical parameters obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for similar aromatic esters, as specific published data for this molecule is scarce.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ar)-C(ar) | ~ 1.39 Å |

| C(ar)-O | ~ 1.36 Å | |

| C=O | ~ 1.21 Å | |

| C(ar)-C(=O) | ~ 1.49 Å | |

| Bond Angle | C-O-C(cyclo) | ~ 118° |

| O=C-O | ~ 123° | |

| C(ar)-C-O | ~ 112° | |

| Dihedral Angle | C(ar)-C(ar)-C-O | ~ 180° (for planarity) |

The electronic properties of a molecule are fundamentally described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the cyclobutoxy group, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing methyl benzoate portion of the molecule, specifically the carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and may be more reactive. DFT calculations provide quantitative values for these orbital energies and their spatial distributions.

Table 2: Predicted FMO Properties (Illustrative) Note: These values are representative for similar compounds and would be refined by specific DFT calculations.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicator of chemical stability and reactivity |

DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to confirm or interpret experimental results.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies corresponding to the different normal modes of the molecule. For this compound, key predicted vibrations would include the C=O stretching frequency of the ester group (typically a strong band around 1720 cm⁻¹), C-O stretching frequencies for the ether and ester linkages, C-H stretching of the aromatic and cyclobutane rings, and aromatic C=C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would predict distinct signals for the aromatic protons, the methoxy (B1213986) protons of the ester, and the different sets of protons on the cyclobutane ring, providing a theoretical spectrum that can be directly compared with experimental data for structural verification.

DFT is frequently employed to explore the potential energy surfaces of chemical reactions, allowing for the mapping of reaction pathways, identification of transition states, and calculation of activation energies. For this compound, a primary reaction of interest is ester hydrolysis, where the methyl ester is converted to a carboxylic acid.

Computational studies could model the reaction mechanism for both acid-catalyzed and base-catalyzed hydrolysis. This would involve:

Reactant and Product Optimization: Calculating the optimized geometries of the ester, water (or hydroxide (B78521)/hydronium ions), and the final carboxylic acid and methanol (B129727) products.

Transition State Searching: Identifying the high-energy transition state structures, for example, the tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon.

Energy Profile Calculation: Determining the activation energy barrier by calculating the energy difference between the reactants and the transition state. This data helps in understanding the reaction kinetics and predicting which pathway is more favorable.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. Unlike DFT, which often focuses on static, minimum-energy structures, MD simulates the movements of atoms and molecules over time, offering insights into dynamic processes and conformational flexibility in different environments.

To understand how this compound behaves in a realistic chemical environment, MD simulations in a solvent (like water or an organic solvent) or in a condensed phase (like a crystal or amorphous solid) would be necessary.

In a solution-phase simulation, a single molecule or a collection of molecules of the ester would be placed in a box filled with explicit solvent molecules. The simulation would track the trajectories of all atoms over a period of nanoseconds or longer. Analysis of these trajectories could reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar ester group and the nonpolar cyclobutane and benzene rings.

Conformational Dynamics: The simulation would show the real-time interconversion between different conformers of the molecule, providing information on the flexibility of the cyclobutoxy group and rotation around key bonds.

Transport Properties: Properties like the diffusion coefficient of the molecule within the solvent could be calculated.

Currently, dedicated MD simulation studies focused specifically on this compound in solution or condensed phases are not found in prominent scientific literature. Such studies would be valuable for understanding its physical properties and interactions in various media.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule are intrinsically linked to its environment, with the surrounding solvent playing a pivotal role. For this compound, the interplay between the solute and solvent molecules can significantly influence its three-dimensional structure and, consequently, its chemical behavior.

Computational studies on analogous alkoxy-substituted benzoic acid derivatives have shown that the polarity of the solvent can dictate the preferred molecular conformation. nih.govrsc.org It is hypothesized that in non-polar solvents, intramolecular forces, such as hydrogen bonding and van der Waals interactions, will predominantly determine the conformation of this compound. The cyclobutoxy group, with its puckered ring structure, can adopt various conformations, and the orientation of the ester group relative to the benzene ring can also vary. In polar solvents, solute-solvent interactions become more significant. The solvent molecules can form a solvation shell around the ester, potentially stabilizing conformations that might be less favorable in the gas phase or in non-polar media. researchgate.net

Molecular dynamics (MD) simulations could provide a detailed picture of these solvent effects. By simulating the movement of the ester and surrounding solvent molecules over time, it is possible to map the conformational landscape and identify the most stable conformers in different solvent environments. For instance, studies on similar benzoic acid systems have successfully used MD simulations to understand how solvent polarity affects crystal growth and morphology, a macroscopic property dictated by molecular-level interactions. rsc.org

The reactivity of this compound is also expected to be highly dependent on the solvent. For reactions such as ester hydrolysis, the solvent can act as a catalyst or an inhibitor. libretexts.orgucoz.com In a protic solvent like water, the solvent molecules can actively participate in the reaction mechanism, for example, by stabilizing charged transition states through hydrogen bonding. In contrast, aprotic solvents would necessitate a different reaction pathway. Computational models can be employed to calculate the activation energies for different reaction mechanisms in various solvents, thereby predicting the most favorable reaction conditions. Research on the Mitsunobu esterification of benzoic acid has shown that reaction rates can be significantly faster in non-polar solvents, a phenomenon that can be rationalized through computational analysis of the reaction intermediates and transition states.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties. These descriptors are fundamental to developing Quantitative Structure-Reactivity Relationships (QSRR), which aim to predict the reactivity of a compound based on its molecular structure.

For this compound, Density Functional Theory (DFT) calculations are a common and effective method to compute a range of quantum chemical descriptors. nih.govmdpi.com These descriptors provide a detailed electronic picture of the molecule.

Key Quantum Chemical Descriptors for this compound:

| Descriptor | Description | Predicted Significance for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the ability of the molecule to donate electrons. | A higher HOMO energy suggests greater reactivity towards electrophiles. The electron-donating cyclobutoxy group is expected to raise the HOMO energy compared to unsubstituted methyl benzoate. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the ability of the molecule to accept electrons. | A lower LUMO energy indicates a greater propensity to react with nucleophiles. The ester group is an electron-withdrawing group, which will lower the LUMO energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. This is a key indicator of chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. The presence of the ether and ester functionalities will result in a significant dipole moment. |

| Mulliken Atomic Charges | The partial charge distributed on each atom in the molecule. | Indicates the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the ester group is expected to have a significant positive charge, making it susceptible to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

These descriptors can be used to build QSRR models. For example, by calculating these descriptors for a series of related alkoxy-substituted benzoic acid esters and correlating them with experimentally determined reaction rates (e.g., for hydrolysis), a predictive model can be developed. Such a model could then be used to estimate the reactivity of this compound without the need for extensive experimental work. Studies on substituted methyl benzoates have demonstrated the utility of this approach in explaining trends in saponification rates.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. researchgate.net By mapping the PES for a chemical reaction, chemists can identify the most likely reaction pathway, locate transition states, and calculate activation energies.

For this compound, a key reaction pathway of interest is its hydrolysis, which involves the cleavage of the ester bond to form 4-Cyclobutoxy-benzoic acid and methanol. libretexts.orgucoz.com The PES for this reaction would be a complex function of several variables, including bond lengths and angles of the reacting species.

Computational methods, particularly high-level ab initio and DFT calculations, can be used to map the PES for the hydrolysis reaction. The general features of such a PES for ester hydrolysis are well-established and would be expected to apply to this compound. ucoz.com

Key Features of the PES for the Hydrolysis of this compound:

| Feature | Description |

| Reactants Valley | A low-energy region on the PES corresponding to the stable structures of this compound and a water molecule (for acid-catalyzed hydrolysis) or a hydroxide ion (for base-catalyzed hydrolysis). |

| Transition State (Saddle Point) | A maximum along the reaction coordinate but a minimum in all other directions. This represents the highest energy point on the minimum energy pathway between reactants and products. For ester hydrolysis, this typically involves a tetrahedral intermediate. |

| Intermediate Well | A local minimum on the PES corresponding to a metastable intermediate species. In the case of ester hydrolysis, a tetrahedral intermediate is formed when the nucleophile attacks the carbonyl carbon. |

| Products Valley | A low-energy region corresponding to the stable structures of the products: 4-Cyclobutoxy-benzoic acid and methanol. |

Chemical Transformations and Derivative Synthesis from 4 Cyclobutoxy Benzoic Acid Methyl Ester

Hydrolysis to 4-Cyclobutoxy-benzoic acid and its Derivatives

The conversion of 4-Cyclobutoxy-benzoic acid methyl ester to its corresponding carboxylic acid, 4-Cyclobutoxy-benzoic acid, is a fundamental transformation, typically achieved through hydrolysis. This reaction can be effectively carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis Protocols

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the carboxylic acid, a large excess of water is typically employed. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of methanol (B129727) regenerate the acid catalyst and yield 4-Cyclobutoxy-benzoic acid. youtube.com

General Reaction Scheme for Acid-Catalyzed Hydrolysis:

Substrate: this compound

Reagents: Water (in excess), Acid Catalyst (e.g., H₂SO₄, HCl)

Conditions: Heat (reflux)

Products: 4-Cyclobutoxy-benzoic acid, Methanol

Base-Mediated Hydrolysis Procedures

Base-mediated hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgmasterorganicchemistry.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.comyoutube.com This intermediate then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming 4-Cyclobutoxy-benzoic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) to form the corresponding carboxylate salt (e.g., sodium 4-cyclobutoxybenzoate). masterorganicchemistry.comyoutube.com A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the neutral 4-Cyclobutoxy-benzoic acid. masterorganicchemistry.com Studies on p-substituted methyl benzoates have shown that quantitative saponification can be achieved at high temperatures (200-300 °C) in dilute KOH solutions.

Research Findings on Base-Mediated Hydrolysis of Methyl Benzoates:

| Catalyst/Base | Temperature (°C) | Duration | Outcome |

|---|---|---|---|

| 2% aq. KOH | 200 | 30 min | Quantitative Saponification |

| 2% aq. KOH | 250 | 30 min | Quantitative Saponification |

| 2% aq. KOH | 300 | 30 min | Quantitative Saponification |

This interactive data table is based on findings for the saponification of various methyl benzoates under high-temperature water conditions, as reported in related literature.

Modifications of the Ester and Cyclobutoxy Moieties

Beyond hydrolysis, the ester and cyclobutoxy groups of the title compound can undergo further chemical modifications to generate a diverse array of derivatives.

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of a catalyst to form a new ester (4-Cyclobutoxy-benzoic acid R' ester) and methanol. This reaction can be catalyzed by acids, bases, or various metal complexes. researchgate.netorganic-chemistry.org

Acid Catalysis: Similar to hydrolysis, acid catalysts (e.g., H₂SO₄, Sc(OTf)₃) protonate the carbonyl group, making it more susceptible to nucleophilic attack by the new alcohol. libretexts.orgorganic-chemistry.org The reaction is reversible and typically requires using the new alcohol as the solvent to drive the equilibrium toward the desired product. organic-chemistry.org

Base Catalysis: Strong bases, such as the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), can be used. The reaction proceeds via nucleophilic acyl substitution. researchgate.net

Other Catalysts: A wide range of other catalysts are effective, including N-heterocyclic carbenes, zinc clusters, and various alkali metal salts like K₂CO₃, which offer mild reaction conditions and tolerate various functional groups. organic-chemistry.orgrsc.org

Examples of Catalysts for Transesterification:

| Catalyst Type | Specific Example |

|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) |

| Homogeneous Base | Sodium Methoxide (NaOMe) |

| Heterogeneous Base | Potassium Carbonate (K₂CO₃) |

| Organocatalyst | N-Heterocyclic Carbene (NHC) |

This interactive data table summarizes common catalyst types used for the transesterification of esters. organic-chemistry.orgrsc.orgmdpi.com

Alkylation and Arylation Reactions on the Benzoic Acid Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation and acylation, to introduce new carbon substituents. masterorganicchemistry.com The regiochemical outcome of these reactions is controlled by the directing effects of the two existing substituents: the cyclobutoxy group and the methyl ester group.

The cyclobutoxy group is an alkoxy group, which is an activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the methyl ester group is a deactivating, meta-director because it withdraws electron density from the ring. In this case, the powerful activating effect of the alkoxy group dominates, directing incoming electrophiles to the positions ortho to the cyclobutoxy group (i.e., positions 3 and 5).

A typical Friedel-Crafts alkylation would involve reacting the ester with an alkyl halide (e.g., methyl iodide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comlibretexts.org Similarly, Friedel-Crafts acylation can be performed with an acyl chloride (e.g., acetyl chloride) and a Lewis acid to introduce a ketone, which can be a precursor for arylation. libretexts.orgresearchgate.net

Ring-Opening Reactions of the Cyclobutoxy Group

The cyclobutoxy group consists of a saturated four-membered cyclobutane (B1203170) ring attached to the aromatic system via an ether linkage. Saturated cycloalkane ethers are generally stable under many reaction conditions. The literature on ring-opening reactions tends to focus on more strained or activated systems like cyclobutenes or benzocyclobutenes, which undergo thermally or photochemically induced electrocyclic ring-opening. elsevierpure.comresearchgate.net

Cleavage of the C-O bond of the cyclobutoxy ether or the C-C bonds within the cyclobutane ring itself would likely require harsh conditions. Potential, though not commonly reported, pathways could involve strong acids or Lewis acids that coordinate to the ether oxygen, followed by nucleophilic attack that opens the ring. However, due to the inherent strain of the four-membered ring, such reactions might proceed under conditions that could also affect other parts of the molecule. Specific and selective ring-opening protocols for a simple cyclobutoxyaryl ether are not well-documented in standard literature, suggesting this moiety is relatively robust under typical synthetic transformations like hydrolysis or electrophilic substitution.

Coupling Reactions for Complex Molecular Architectures

The construction of intricate molecular frameworks often relies on the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are indispensable in this regard, offering a versatile and efficient means to assemble complex structures from simpler precursors.

The Suzuki, Sonogashira, and Heck reactions are pillars of modern synthetic organic chemistry, enabling the formation of biaryl systems, arylated alkynes, and arylated alkenes, respectively. wikipedia.orgorganic-chemistry.org These transformations typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound (e.g., methyl 3-bromo-4-cyclobutoxybenzoate) with a boronic acid or ester. researchgate.netmdpi.com The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. researchgate.net The general scheme for such a reaction would be as follows:

Scheme 1: Postulated Suzuki-Miyaura coupling of a halogenated this compound derivative.

Sonogashira Coupling: To synthesize derivatives containing an alkyne moiety, a halogenated this compound could be subjected to a Sonogashira coupling with a terminal alkyne. organic-chemistry.orgrsc.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base. organic-chemistry.org

Scheme 2: Postulated Sonogashira coupling of a halogenated this compound derivative.

Heck Reaction: The Heck reaction would enable the introduction of an alkene substituent onto the aromatic ring of this compound. wikipedia.orgorganic-chemistry.orgnih.gov This involves the palladium-catalyzed reaction of a halogenated derivative with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org

Scheme 3: Postulated Heck reaction of a halogenated this compound derivative.

Beyond the Suzuki, Sonogashira, and Heck reactions, other cross-coupling methodologies could be envisioned for the derivatization of this compound. For instance, the Buchwald-Hartwig amination would allow for the synthesis of N-aryl derivatives, which are prevalent in many biologically active compounds. This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.

Furthermore, copper-promoted cross-coupling reactions, such as the Chan-Lam coupling, could be employed to form carbon-heteroatom bonds, for example, by reacting a boronic acid derivative with an alcohol or amine. researchgate.net

Stereoselective Synthesis of Chiral Analogs (if applicable)

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. While this compound itself is achiral, the introduction of stereocenters through chemical transformations can lead to chiral analogs with potentially unique biological activities.

Methods for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. nih.govnih.govmdpi.comresearchgate.net For instance, an asymmetric Heck reaction could potentially be employed to create a chiral center in the newly formed C-C bond. Alternatively, if a racemic mixture of a chiral derivative were synthesized, chiral chromatography or crystallization with a chiral resolving agent could be used to separate the enantiomers. nih.gov

The development of stereoselective routes to chiral analogs of this compound would represent a significant advancement, opening up new avenues for the exploration of chemical space and the discovery of novel bioactive molecules.

Role in Advanced Materials Science Research

Precursor for Specialty Polymers and Copolymers

While direct polymerization of 4-Cyclobutoxy-benzoic acid methyl ester is uncommon, its parent acid, 4-Hydroxybenzoic acid, is a well-established monomer for producing liquid crystalline polymers. nih.gov The ester form serves as a critical intermediate or a modifiable building block for creating more complex monomers tailored for specialty applications.

The synthesis of monomers from this compound typically involves the chemical modification of its core functional groups—the ester and the cyclobutoxy ether. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride. This highly reactive intermediate can be combined with various diols or diamines to form polyester (B1180765) or polyamide monomers, respectively.

Alternatively, the entire molecule can be functionalized to act as a side chain. For example, introducing a polymerizable group, such as a vinyl or acrylate (B77674) function, onto the benzene (B151609) ring would transform the entire molecule into a monomer. This monomer could then be copolymerized with other standard monomers (e.g., styrene, acrylates) to incorporate the unique properties of the cyclobutoxy group into the final polymer. The synthesis of such monomers often follows established organic chemistry routes, such as esterification or palladium-catalyzed cross-coupling reactions, to build the desired molecular structure. nih.gov

The incorporation of cyclic structures, such as the cyclobutoxy group, into a polymer backbone is a known strategy to enhance its material properties. The presence of an aliphatic ring along the polymer chain generally imparts good thermal stability and can improve mechanical characteristics. researchgate.net

The non-planar and rigid nature of the cyclobutane (B1203170) ring can restrict the rotational freedom of the polymer chains. This restriction leads to an increase in the glass transition temperature (Tg) of the polymer, meaning the material retains its rigidity and mechanical strength at higher temperatures. In studies on related polyesters containing cyclohexylene rings, it was found that the ring's stereochemistry (cis/trans ratio) could be used to control thermal properties and crystallinity. researchgate.net Similarly, the cyclobutoxy group in polymers derived from this compound would be expected to enhance thermal stability compared to analogous polymers with linear alkoxy chains. The mechanical properties, such as tensile strength and modulus, are often improved by the introduction of such rigid moieties, although this can sometimes lead to increased brittleness. researchgate.net

Table 1: Anticipated Effects of Cyclobutoxy Group on Polymer Properties

| Property | Influence of Cyclobutoxy Group | Rationale |

| Glass Transition (Tg) | Increase | The rigid ring structure restricts segmental motion of the polymer chains. researchgate.net |

| Thermal Stability | Increase | The stable aliphatic ring enhances the overall thermal resistance of the polymer backbone. |

| Mechanical Strength | Increase | The rigid moiety can lead to a stronger, more robust material. mdpi.commdpi.com |

| Flexibility | Decrease | Increased rigidity from the cyclic group reduces the polymer's ability to bend and stretch. |

| Crystallinity | Variable | The non-planar shape may disrupt chain packing and lower crystallinity, or act as a nucleating site. |

Building Block for Liquid Crystalline (LC) Materials

Benzoic acid derivatives are fundamental building blocks in the synthesis of thermotropic liquid crystals. tcichemicals.comwhiterose.ac.uk Their rigid aromatic structure is a key component of the mesogenic (liquid crystal-forming) core. The ability of these molecules to form ordered yet fluid phases (mesophases) is crucial for their use in display technologies and sensors. nih.govnih.gov

The general structure of a calamitic (rod-like) liquid crystal molecule consists of a rigid core and one or more flexible terminal chains. In this context, the this compound can be seen as a precursor to such molecules. The phenyl benzoate (B1203000) unit provides the necessary rigidity. The cyclobutoxy group, while part of the core, introduces a non-linear, bulky element that can influence the packing of the molecules and, consequently, the type of mesophase formed (e.g., nematic, smectic). scirp.org Researchers have synthesized various ester-containing liquid crystals, demonstrating that modifying the core structure and terminal groups allows for fine-tuning of the mesophase type and the temperature range over which it is stable. thieme-connect.demdpi.comuobasrah.edu.iq By chemically modifying the ester to attach a second aromatic ring and a flexible alkyl or alkoxy tail, this compound can be converted into a complete liquid crystal molecule.

Components in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In coordination chemistry, molecules that can donate electron pairs to a central metal ion are known as ligands. While this compound itself is not a primary ligand, it can be easily converted into one. Hydrolysis of the methyl ester group yields 4-cyclobutoxybenzoic acid. The resulting carboxylate group is an excellent ligand for a wide range of metal ions.

This carboxylate ligand can be used to construct coordination polymers or Metal-Organic Frameworks (MOFs). MOFs are highly porous materials built from metal nodes linked by organic ligands. Benzoic acid derivatives are commonly used as ligands in MOF synthesis. acs.org The process involves a ligand substitution reaction, where solvent molecules coordinated to a metal ion are replaced by the organic ligand, leading to the self-assembly of the framework. rsc.orglibretexts.org The size and shape of the resulting pores in the MOF are determined by the geometry of the metal coordination sphere and the length and rigidity of the ligand. The cyclobutoxy group on the ligand would project into the pores of the MOF, influencing its chemical environment and potential applications in gas storage or catalysis.

Applications in Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures held together by non-covalent interactions. Benzoic acid derivatives are known to be excellent building blocks for supramolecular assembly due to their ability to form strong and directional hydrogen bonds through their carboxylic acid groups. acs.orgnih.gov

Future Research Directions and Emerging Paradigms for 4 Cyclobutoxy Benzoic Acid Methyl Ester

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for synthesizing valuable compounds. numberanalytics.comlabmanager.com Future research on 4-Cyclobutoxy-benzoic acid methyl ester will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. numberanalytics.comproquest.com